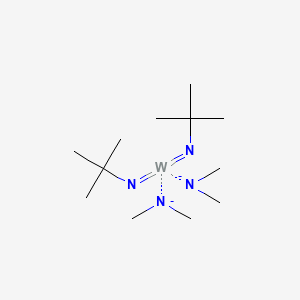
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)
Übersicht
Beschreibung
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), also known as BTBMW, is an organo-metallic compound . It is often used in applications that require non-aqueous solubility, such as recent solar energy and water treatment applications .
Molecular Structure Analysis
The linear formula for Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is ((CH3)3CN)2W(N(CH3)2)2 . This indicates that the compound contains two tert-butylimino groups and two dimethylamino groups bonded to a central tungsten atom.Physical And Chemical Properties Analysis
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a yellow liquid at room temperature . It has a molecular weight of 414.23 . The compound has a boiling point of 81 °C at 0.02 mmHg and a density of 1.305 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Application in Atomic Layer Deposition (ALD)
- Summary of the Application: This compound is used as a precursor in the atomic layer deposition (ALD) process to create morphology-controlled MoS2, a two-dimensional transition metal dichalcogenide (TMD). TMDs like MoS2 have applications in sensing, catalysis, and energy storage .
- Methods of Application: A low-temperature ALD process is established for MoS2 deposition using bis(t-butylimino)bis(dimethylamino)molybdenum(VI) and H2S precursors. The reaction parameters, including reaction temperature and precursor pulse times, are systematically investigated and optimized .
- Results or Outcomes: The morphologies of the deposited MoS2 films are tuned from smooth film to vertically grown flakes, and to nano-dots, by controlling the reaction parameters/conditions. The MoS2 nanostructures showed morphology-dependent optical and electrocatalytic properties .
Use in Solar Energy and Water Treatment Applications
- Summary of the Application: This compound is used in non-aqueous solubility applications, such as recent solar energy and water treatment applications .
Use in Preparing Thin Films
- Summary of the Application: This compound is used for preparing thin films by plasma-assisted atomic layer deposition (ALD) .
Use as a Catalyst
- Summary of the Application: This compound is used as a catalyst in homogeneous and/or heterogeneous catalysis, such as in organic synthesis, polymerization, and macromolecular chemistry .
- Results or Outcomes: The catalytic activity and selectivity of this compound make it an important industrial catalyst .
Use in Preparing Thin Films
- Summary of the Application: This compound is used for preparing thin films by plasma-assisted atomic layer deposition (ALD) .
Use as a Catalyst
- Summary of the Application: This compound is used as a catalyst in homogeneous and/or heterogeneous catalysis, such as in organic synthesis, polymerization, and macromolecular chemistry .
- Results or Outcomes: The catalytic activity and selectivity of this compound make it an important industrial catalyst .
Safety And Hazards
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is classified as a dangerous substance. It has been assigned the hazard statements H260 and H314, indicating that it may cause or intensify fire; reacts violently with water, and causes severe skin burns and eye damage . The compound has a flash point of 85 °C .
Zukünftige Richtungen
While specific future directions for research on Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) are not mentioned in the sources I found, its use in solar energy and water treatment applications suggests potential avenues for further exploration . These could include optimizing its synthesis, investigating its mechanism of action in these applications, and exploring its potential in other areas of renewable energy and environmental science.
Eigenschaften
IUPAC Name |
bis(tert-butylimino)tungsten;dimethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJPTAQKIFHZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4W-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) | |
CAS RN |
406462-43-9 | |
| Record name | Bis(t-butylimido)bis(dimethylamino)tungsten(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



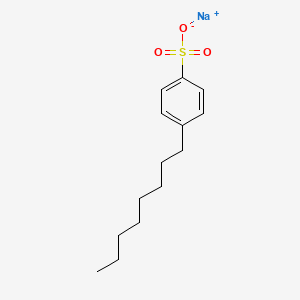
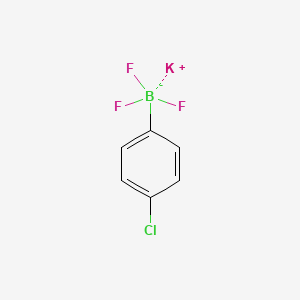
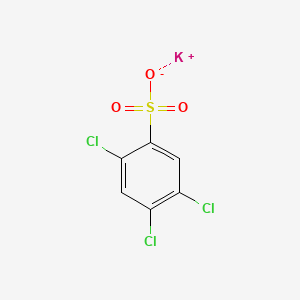
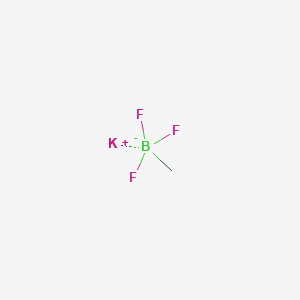
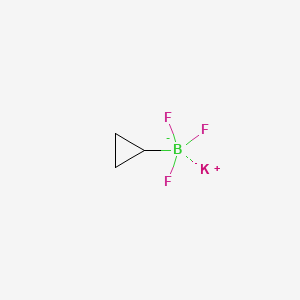
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
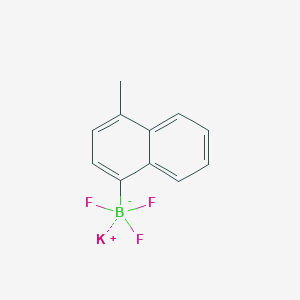
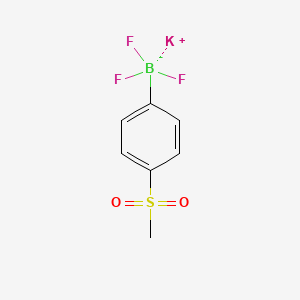
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
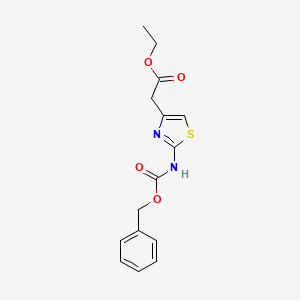
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
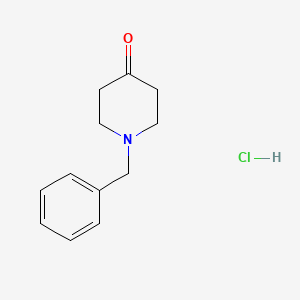
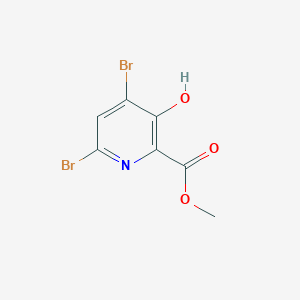
![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)